molecular formula C9H9NO4 B1295702 Dimethyl pyridine-2,4-dicarboxylate CAS No. 25658-36-0

Dimethyl pyridine-2,4-dicarboxylate

Cat. No. B1295702
CAS RN: 25658-36-0
M. Wt: 195.17 g/mol
InChI Key: TVKOFNSTLWFQHY-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

A mixture of methanol (800 mL), potassium hydroxide (44 g, 0.95 mol) and dimethyl pyridine-2,4-dicarboxylate (ChemPacific) (156 g, 079 mol) was refluxed for 0.5 hours and then evaporated in vacuo to afford 4-(methoxycarbonyl)picolinic acid (144 g) as a yellow solid.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[CH:5][C:4]=1[C:13]([O:15]C)=[O:14]>CO>[CH3:12][O:11][C:9]([C:6]1[CH:7]=[CH:8][N:3]=[C:4]([C:13]([OH:15])=[O:14])[CH:5]=1)=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
156 g
Type
reactant
Smiles
N1=C(C=C(C=C1)C(=O)OC)C(=O)OC
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 144 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.